molecular formula C30H34N4O4S B11435106 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

Cat. No.: B11435106
M. Wt: 546.7 g/mol
InChI Key: BRDUQFJHBDYBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, which includes a thienopyrimidine core and various functional groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amidine.

    Introduction of the 3,4-Dimethylphenyl Group: This step involves the reaction of the thienopyrimidine core with 3,4-dimethylphenylamine under appropriate conditions to form the corresponding amine derivative.

Properties

Molecular Formula

C30H34N4O4S

Molecular Weight

546.7 g/mol

IUPAC Name

6-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide

InChI

InChI=1S/C30H34N4O4S/c1-20-8-11-23(12-9-20)18-31-26(35)7-5-4-6-15-33-29(37)28-25(14-16-39-28)34(30(33)38)19-27(36)32-24-13-10-21(2)22(3)17-24/h8-14,16-17H,4-7,15,18-19H2,1-3H3,(H,31,35)(H,32,36)

InChI Key

BRDUQFJHBDYBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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